Propiophenone

描述

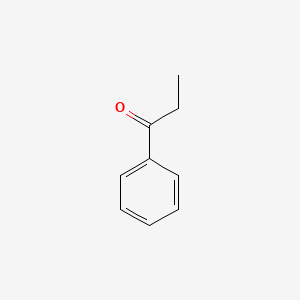

Structure

3D Structure

属性

IUPAC Name |

1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044470 | |

| Record name | 1-Phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water-white to light amber liquid or solid with a strong flowery odor; mp = 17.5-21 deg C; [HSBD] Colorless or yellow liquid; mp = 17-18 deg C; [MSDSonline], Liquid, colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odour | |

| Record name | Propiophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.0 °C @ 760 MM HG | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL, Solubility in water = 0.2 wt% at 20 °C., 2 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0105 @ 20 °C/4 °C, LIQ, 1.004-1.014 | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/860/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.63 (AIR= 1) | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.17 [mmHg], 1.5 mm Hg at 20 °C | |

| Record name | Propiophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6647 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER-WHITE TO LIGHT AMBER LIQ, LEAFLETS OR TABULAR CRYSTALS | |

CAS No. |

93-55-0 | |

| Record name | Propiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl ethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E599A8OKQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

21 °C, CONGEALING TEMP: 17.5-21 °C, 19 - 20 °C | |

| Record name | PHENYL ETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1177 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Phenyl-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Propiophenone and Its Derivatives

Catalytic Synthesis Approaches

Modern organic synthesis heavily relies on catalytic methods to enhance reaction rates and control selectivity. For the synthesis of propiophenone and its derivatives, various catalytic systems have been developed, each offering unique advantages.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases. crdeepjournal.org This methodology has been successfully applied to the synthesis of this compound derivatives, such as 4-benzyloxy this compound, an important active pharmaceutical intermediate (API). acs.orgresearchgate.net

In a notable application, 4-benzyloxy this compound was synthesized by reacting 4-hydroxy this compound with benzyl chloride in a liquid-liquid-liquid (L-L-L) phase-transfer catalysis system. acs.org This system utilized sodium hydroxide and tetrabutyl ammonium bromide (TBAB) as the catalyst. A key advantage of the L-L-L PTC system over the conventional liquid-liquid (L-L) PTC is the formation of a separate catalyst phase, which allows for easy separation and reuse of the catalyst. acs.org This process demonstrated 100% selectivity towards the desired product, 4-benzyloxy this compound, highlighting the efficiency and green chemistry principles of this approach. acs.org

The reaction mechanism involves the generation of the sodium salt of 4-hydroxy this compound in the aqueous phase, followed by an ion exchange with the quaternary ammonium salt (Q⁺X⁻) to form an ion pair (RO⁻Q⁺). This ion pair then transfers to the third phase where the reaction with benzyl chloride occurs. acs.org

Table 1: Key Parameters in the Synthesis of 4-Benzyloxy this compound via L-L-L PTC

| Parameter | Details |

|---|---|

| Reactants | 4-hydroxy this compound, Benzyl chloride, Sodium hydroxide |

| Catalyst | Tetrabutyl ammonium bromide (TBAB) |

| System | Liquid-Liquid-Liquid Phase-Transfer Catalysis (L-L-L PTC) |

| Selectivity | 100% for 4-benzyloxy this compound |

| Advantage | Easy separation and reuse of the catalyst |

Asymmetric hydrogenation is a fundamental transformation for producing optically active secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov This method involves the addition of hydrogen to a prochiral ketone in the presence of a chiral catalyst, leading to the formation of a single enantiomer of the corresponding alcohol. wikipedia.org

Ruthenium (Ru) complexes with chiral diphosphine and amine-based ligands are highly effective catalysts for the asymmetric hydrogenation of ketones under neutral to slightly basic conditions. nih.govmdpi.com The chirality of the product is controlled by the specific combination of these ligands. For instance, the use of chiral ruthenium catalysts has demonstrated high enantioselectivity in the hydrogenation of various prochiral ketones. mdpi.com Iridium catalysts are also highly efficient for the asymmetric hydrogenation of ketones and imines, producing enantiomerically enriched chiral molecules. ajchem-b.com The development of these catalytic systems represents a significant advancement in the synthesis of chiral molecules, offering high efficiency and enantioselectivity. mdma.ch

Iridium catalysis has emerged as a versatile tool in organic synthesis. A method for the synthesis of o-hydroxyl propiophenones has been developed through the iridium-catalyzed reduction of o-hydroxyphenyl enaminones using silane as the reductant. nih.govresearchgate.net The presence of the hydroxyl group in the phenyl ring was found to be crucial for the reaction to proceed. The resulting o-hydroxyl this compound products can be further utilized in the synthesis of other valuable compounds, such as 3-methyl chromones. nih.gov

Furthermore, iridium catalysts have been designed for the asymmetric transfer hydrogenation of aryl ketones. mdpi.comresearchgate.net Chiral iridium complexes containing N-heterocyclic carbene (NHC) and amino acid ligands have shown high enantioselectivity in the reduction of acetophenone (B1666503) derivatives. mdpi.com The pH of the reaction medium can also play a critical role in controlling the chemoselectivity of iridium-catalyzed reductions. mdpi.com

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. googleapis.com However, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are required in stoichiometric amounts and generate significant waste. boisestate.edu Zeolites, which are microporous aluminosilicate minerals, have emerged as environmentally friendly, reusable solid acid catalysts for this reaction. boisestate.eduscirp.org

The synthesis of p-methoxythis compound, an intermediate for fine chemicals and pharmaceuticals, has been achieved through the Friedel-Crafts acylation of anisole with propionic anhydride using zeolite catalysts. mdpi.com Studies have shown that modifying the properties of zeolites, such as creating mesopores in ZSM-5, can significantly enhance their catalytic performance. mdpi.com For instance, a modified ZSM-5 catalyst exhibited higher selectivity towards p-methoxythis compound compared to the unmodified version, which was attributed to its increased surface area and enhanced acid sites. mdpi.com Mordenite zeolites have also been successfully employed for this transformation. The use of zeolites in Friedel-Crafts acylation offers a greener and more sustainable alternative to conventional methods. ntu.edu.tw

Table 2: Comparison of Zeolite Catalysts in Friedel-Crafts Acylation of Anisole

| Catalyst | Key Feature | Conversion of Propionic Anhydride | Reference |

|---|---|---|---|

| Modified ZSM-5 | Increased surface area and enhanced acid sites | Enhanced selectivity towards p-methoxythis compound | mdpi.com |

| Dealuminated HMOR | Solid acid catalyst | 44.7% |

| HMOR | Solid acid catalyst | 39.4% | |

Hypervalent iodine reagents have gained prominence as mild, non-toxic, and selective organocatalysts for a variety of oxidative transformations. rsc.orgrsc.org These reagents, which have properties similar to transition metals, can be used in catalytic amounts to functionalize organic molecules. beilstein-journals.orgnih.gov

In the context of this compound, chiral hypervalent iodine reagents have been investigated for the catalytic enantioselective α-oxytosylation of this compound. cardiff.ac.uk This reaction introduces a functional group at the α-position of the ketone with control over the stereochemistry. While initial results have shown low to moderate enantioselectivities, this research represents the first example of enantioselective organocatalysis using hypervalent iodine reagents for this type of transformation, opening up new avenues for the functionalization of this compound and its derivatives. cardiff.ac.uk

Classical and Emerging Synthetic Pathways

Beyond the catalytic methods discussed, both classical and novel synthetic routes to this compound are of significant interest.

One of the most traditional methods for preparing this compound is the Friedel-Crafts reaction of benzene with propanoyl chloride or propionic anhydride. erowid.org Another established commercial method is the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). A vapor-phase cross-decarboxylation process, reacting benzoic acid with propionic acid over a catalyst at high temperatures, is also an attractive alternative. googleapis.comgoogle.comgoogle.com

Emerging synthetic pathways aim to simplify procedures and improve efficiency. For instance, a "one-pot" method for synthesizing this compound compounds has been developed. This involves reacting propylbenzene with an organic acid, iodine, and tert-butyl hydroperoxide in a single step, simplifying the synthesis route and reducing costs by avoiding the need for additional solvents. google.com Another approach involves the reaction of acetophenone with formaldehyde in isobutanol under hydrogen pressure, yielding this compound. prepchem.com These newer methods offer potential advantages in terms of operational simplicity and cost-effectiveness.

Friedel-Crafts Acylation Variations for this compound Production

The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones like this compound. wikipedia.org It traditionally involves the reaction of an aromatic compound, such as benzene, with an acylating agent, typically propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orggoogle.comgoogle.com However, variations on this classic method have been developed to address issues such as catalyst waste, harsh reaction conditions, and environmental concerns. google.comgoogleapis.com

Modern advancements focus on utilizing alternative and reusable catalysts. Solid acid catalysts, including zeolites (such as H-Beta zeolite and mordenite), ferrites, and sulfated zirconia, have emerged as effective heterogeneous catalysts. researchgate.net These materials offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity for the desired para-isomer, as seen in the acylation of substituted benzenes like anisole. researchgate.net For instance, the acylation of anisole with propionic anhydride over H-Beta zeolite can yield p-methoxythis compound with high conversion and selectivity.

The choice of acylating agent and catalyst can significantly influence the reaction's outcome. While acyl chlorides are highly reactive, they generate hydrogen chloride gas. sciencemadness.org Propionic anhydride is a less corrosive alternative. researchgate.net The catalyst's strength and nature also dictate the substrate and positional selectivity of the reaction. sci-hub.se Research has explored a range of catalysts to optimize yields and minimize waste, including ionic liquids and trifluoromethanesulfonic acid types, though cost and recovery can be limiting factors for industrial-scale production. google.com

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for this compound and its Derivatives

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, low cost | Corrosive, generates hazardous waste, often used in stoichiometric amounts |

| Zeolites | H-Beta, Mordenite | Reusable, high selectivity, environmentally friendly | May require higher temperatures, potential for deactivation |

| Ferrites | Nickel Ferrite (NF), Copper Nickel Ferrite (CNCF) | High thermal stability, easy separation, good yield and selectivity | Can be deactivated by coke formation over time |

| Other Solid Acids | Sulfated Zirconia, Heteropoly acids | Strong acid sites, high activity | Can be expensive, preparation can be complex |

Synthesis via Propylbenzene, Organic Acids, Iodine, and Hydroperoxide

An alternative pathway to this compound involves the direct oxidation of propylbenzene. A specific patented method describes a one-pot synthesis using propylbenzene, an organic acid, iodine, and a hydroperoxide, such as tert-butyl hydroperoxide. google.com This reaction is typically carried out at elevated temperatures, ranging from 80-120°C, for a duration of 8 to 24 hours. google.com

The proposed reaction mechanism involves the in-situ generation of an acyl radical from the organic acid, facilitated by iodine and the hydroperoxide, which then attacks the benzylic position of the propylbenzene. This method simplifies the synthetic process by avoiding the separate preparation of an acylating agent and the use of strong Lewis acids, potentially reducing reaction steps and costs. google.com The final product is isolated through extraction with an organic solvent followed by drying. google.com

Reaction Parameters:

Reactants: Propylbenzene, Organic Acid, Iodine, tert-Butyl Hydroperoxide

Molar Ratio: Propylbenzene : Organic Acid : Iodine : tert-Butyl Hydroperoxide = 1 : 1-2 : 0.2-0.3 : 6-8 google.com

Temperature: 80-120 °C google.com

Reaction Time: 8-24 hours google.com

Preparation of this compound from Acetophenone Derivatives

This compound can be synthesized from the more readily available acetophenone through homologation, which involves the addition of a single carbon atom to the acetyl group. One common route proceeds via the Mannich reaction. orgsyn.org Acetophenone is reacted with formaldehyde and a secondary amine hydrochloride, such as dimethylamine hydrochloride, to produce a β-aminoketone, specifically 3-(N,N-dimethylamino)this compound hydrochloride. orgsyn.orgscielo.brsigmaaldrich.com This intermediate, a Mannich base, can then be subjected to further reactions to yield this compound, although the primary use of this intermediate is often as a precursor for other derivatives. scielo.br

Another method involves the direct reaction of acetophenone with a mixture of formaldehyde in an alcohol solvent, such as isobutanol, under high temperature (e.g., 180°C) and pressure in the presence of hydrogen gas and a catalyst. prepchem.com This process can yield this compound directly, with reported yields around 52.8% based on the formaldehyde used. prepchem.com

Synthesis of β-Aminoketones and γ-Aminoalcohols from 3-(N,N-dimethylamino)this compound Derivatives

The Mannich base, 3-(N,N-dimethylamino)this compound, and its substituted derivatives are versatile starting materials for synthesizing libraries of β-aminoketones and γ-aminoalcohols. scielo.brresearchgate.net This methodology involves the N-alkylation of secondary amines (including various benzylamines) with the this compound salt. scielo.br The reaction proceeds by refluxing the 3-(N,N-dimethylamino)this compound hydrochloride with the chosen secondary amine in a suitable solvent system, such as 1,4-dioxane and triethylamine. scielo.br This process yields a diverse range of substituted β-aminoketones. scielo.brresearchgate.net

These synthesized β-aminoketones can be further transformed into the corresponding γ-aminoalcohols through the reduction of their carbonyl group. scielo.brresearchgate.net This reduction can be achieved using chemical reducing agents like sodium borohydride (NaBH₄) in methanol or through catalytic hydrogenation. researchgate.net This two-step approach provides an efficient route to structurally diverse γ-aminoalcohols, which are valuable scaffolds in medicinal chemistry. scielo.brresearchgate.netnih.gov

Table 2: Synthesis of β-Aminoketones and γ-Aminoalcohols

| Starting Material | Reagent(s) | Product Type | Yields |

|---|---|---|---|

| 3-(N,N-dimethylamino)this compound HCl | Secondary Benzylamines | β-Aminoketones | Good to excellent scielo.br |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several alternative synthetic routes for this compound have been developed to minimize environmental impact. A prominent example is the vapor-phase cross-decarboxylation process. google.comgoogleapis.comgoogle.com This method involves reacting benzoic acid and propionic acid at high temperatures (450–550 °C) over a solid catalyst, such as calcium acetate and alumina. wikipedia.org The reaction produces this compound, carbon dioxide, and water as the main products, avoiding the corrosive reagents and halogenated waste streams associated with traditional Friedel-Crafts reactions. wikipedia.orggoogleapis.comgoogle.com A key challenge in this process is suppressing the formation of by-products like isobutyrophenone, which can be achieved by introducing water or a secondary alcohol into the feed stream. google.comgoogle.com

The use of solid acid catalysts like zeolites and functionalized nanoparticles in liquid-phase reactions also represents a green approach. researchgate.netnih.gov These catalysts are often non-corrosive, reusable, and can be easily separated from the reaction products, simplifying the work-up procedure and reducing waste. researchgate.net Furthermore, developing syntheses in environmentally benign solvents, such as ionic liquids or even water, is an active area of research aimed at making the production of this compound and its derivatives more sustainable. nih.govresearchgate.net

Derivatization Strategies for this compound

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. Derivatization strategies typically target the phenyl ring, the carbonyl group, or the α- or β-positions of the ethyl side chain.

Synthesis of Substituted this compound Derivatives

A multitude of substituted this compound derivatives have been synthesized for various applications, particularly in medicinal chemistry. nih.govgoogle.com Standard electrophilic aromatic substitution reactions can be used to introduce substituents onto the phenyl ring. For example, Friedel-Crafts acylation of substituted benzenes like anisole directly yields substituted propiophenones such as 4-methoxythis compound. researchgate.net

Derivatization can also occur at the side chain. The Mannich reaction, as previously discussed, introduces an aminomethyl group at the β-position, leading to compounds like 4'-substituted 2-methyl-3-piperidino-propiophenones. google.com The α-position is also reactive and can undergo reactions such as benzoxylation, where an arylcarboxy group is added using terminal aryl olefins as the source under metal-free conditions. researchgate.net This allows for the synthesis of α-benzoyloxy this compound derivatives. researchgate.net

The carbonyl group itself is a key site for derivatization. It can be reduced to a hydroxyl group to form alcohols or can react with amines to form imines, which can then be further modified. These strategies have been employed to create series of derivatives, including those with hypoglycemic and antidiabetic properties. nih.govgoogle.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetophenone |

| Aluminum chloride |

| Amylsalicylate |

| Anisaldehyde |

| Anisole |

| Benzaldehyde |

| Benzene |

| Benzoic acid |

| Cananga |

| Carbon dioxide |

| Cyclohexanone |

| Diethyl ketone |

| 3-(N,N-dimethylamino)this compound |

| 3-(N,N-dimethylamino)this compound hydrochloride |

| Dimethylamine hydrochloride |

| Ethylbenzoate |

| Formaldehyde |

| Isobutanol |

| Isobutyrophenone |

| Isopropanol |

| Lavandin oil |

| p-methoxy this compound |

| Phenylacetaldehyde |

| Propanoyl chloride |

| Propionic acid |

| Propionic anhydride |

| This compound |

| Propylbenzene |

| Sodium borohydride |

| tert-butyl hydroperoxide |

| Tolperisone |

| Triethylamine |

Synthesis of Schiff Bases from Hydroxythis compound

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a significant class of organic compounds with diverse applications. The synthesis of Schiff bases from hydroxythis compound derivatives typically involves the condensation reaction with a primary amine. This reaction is a versatile method for creating a wide array of Schiff base ligands.

The general synthetic strategy involves the refluxing of a substituted 2'-hydroxythis compound with an equimolar amount of an aliphatic or aromatic amine in a suitable solvent, such as ethanol, for a period of 3 to 5 hours. The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the Schiff base product is typically precipitated by pouring the mixture into ice-cold water. The resulting solid is then collected by filtration and can be purified by recrystallization from a solvent like hot ethanol to yield the final product, often as a colored, crystalline solid with a sharp melting point.

The formation of the Schiff base is confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy is a key tool for characterization, with the appearance of a characteristic absorption band in the range of 1595-1684 cm⁻¹ corresponding to the stretching vibration of the newly formed C=N (azomethine) bond. Concurrently, the disappearance of the C=O stretching band of the this compound starting material is observed. Furthermore, the presence of a broad absorption band in the region of 3000-3200 cm⁻¹ confirms the retention of the phenolic hydroxyl (-OH) group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides further structural confirmation, with a characteristic signal for the phenolic -OH proton appearing at a downfield chemical shift, typically between 12 and 17 ppm.

A variety of substituted hydroxypropiophenones and amines can be utilized in this synthesis, leading to a diverse library of Schiff bases. The table below presents a selection of synthesized Schiff bases derived from substituted 2'-hydroxypropiophenones, highlighting the versatility of this synthetic methodology.

| 2'-Hydroxythis compound Derivative | Amine | Resulting Schiff Base | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2'-Hydroxy-5'-methylthis compound | Aniline | 2-(1-(phenylimino)propyl)-4-methylphenol | 72 | 118 |

| 2'-Hydroxy-5'-methylthis compound | p-Toluidine | 4-methyl-2-(1-(p-tolylimino)propyl)phenol | 75 | 124 |

| 2'-Hydroxy-5'-chlorothis compound | Benzylamine | 2-(1-(benzylimino)propyl)-4-chlorophenol | 69 | 105 |

| 2'-Hydroxy-5'-bromothis compound | Propylamine | 4-bromo-2-(1-(propylimino)propyl)phenol | 65 | 98 |

Formation of Aryl Alkenes from this compound

The conversion of this compound and its derivatives into aryl alkenes is a valuable transformation in organic synthesis, providing access to important building blocks for polymers, pharmaceuticals, and fine chemicals. Several effective methodologies have been developed for this purpose, each with its own advantages in terms of reaction conditions and stereoselectivity.

One common and straightforward approach is a two-step sequence involving the reduction of the carbonyl group followed by dehydration of the resulting alcohol. The initial reduction of this compound to 1-phenyl-1-propanol can be achieved with high efficiency using a variety of reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol being a frequently employed method due to its mildness and high yield. The subsequent dehydration of the secondary alcohol to form the aryl alkene, 1-phenylprop-1-ene, is typically accomplished by heating the alcohol in the presence of an acid catalyst. para-Toluenesulfonic acid (p-TsOH) in a solvent like toluene, often with azeotropic removal of water using a Dean-Stark apparatus, is a common and effective method for this dehydration step. This two-step process is a reliable way to synthesize 1-phenylprop-1-ene from this compound.

A more direct conversion of aryl ketones to aryl alkenes can be achieved through a modified Clemmensen reduction. While the classical Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) typically reduces ketones to alkanes, a modified procedure allows for the isolation of the alkene as the major product. This is accomplished by refluxing the aryl ketone with amalgamated zinc in a mixture of 88% formic acid and 95% ethanol. This method provides a direct route to aryl alkenes from the corresponding ketones in a single step.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful and widely used methods for the synthesis of alkenes from carbonyl compounds, including ketones like this compound. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

The Wittig reaction involves the reaction of a phosphonium ylide with a ketone. For the synthesis of a substituted alkene from this compound, a corresponding alkyltriphenylphosphonium halide would be treated with a strong base to generate the ylide, which then reacts with this compound. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, such as those derived from simple alkyl halides, tend to favor the formation of the (Z)-alkene (cis isomer). In contrast, stabilized ylides, which contain an electron-withdrawing group, generally lead to the preferential formation of the (E)-alkene (trans isomer).

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion, which is typically more nucleophilic and less basic than a Wittig ylide. A significant advantage of the HWE reaction is that it generally provides excellent stereoselectivity for the (E)-alkene. The reaction of this compound with a phosphonate reagent like triethyl phosphonoacetate in the presence of a base would be expected to yield the corresponding α,β-unsaturated ester with high (E)-selectivity. The aqueous workup for the HWE reaction is also often simpler, as the phosphate byproduct is water-soluble. The choice between the Wittig and HWE reactions for the olefination of this compound would depend on the desired stereochemistry of the resulting aryl alkene.

The following table summarizes various methods for the formation of aryl alkenes from this compound and its derivatives, highlighting the diversity of available synthetic strategies.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Key Features |

|---|---|---|---|---|

| This compound | 1. NaBH₄, EtOH 2. p-TsOH, Toluene, Reflux | 1-Phenylprop-1-ene | High | Two-step process, reliable synthesis. |

| 4'-Methoxythis compound | Amalgamated Zinc, 88% Formic Acid, 95% Ethanol, Reflux | trans-Anethole | Not specified | Direct conversion of ketone to alkene. |

| This compound | Ph₃P=CHCH₃ (from Ethyltriphenylphosphonium bromide + strong base) | 1-Phenyl-1-butene (mixture of E/Z) | Not specified | Non-stabilized ylide, generally favors Z-isomer. |

| This compound | (EtO)₂P(O)CH₂CO₂Et, NaH | Ethyl 3-phenyl-2-butenoate (predominantly E-isomer) | Not specified | HWE reaction, high E-selectivity. |

Reaction Kinetics and Mechanisms

The oxidation of this compound can proceed through different pathways depending on the oxidizing agent and reaction conditions. One notable oxidation is the haloform reaction, which occurs in the presence of a base and a halogen. For instance, the oxidation with alkaline hypobromite solution leads to the formation of benzoic acid. This reaction is believed to proceed via the formation of an enolate, followed by halogenation at the α-carbon. Subsequent nucleophilic attack by hydroxide and cleavage of the carbon-carbon bond results in the formation of benzoate and bromoform.

Another oxidative pathway involves the cleavage of this compound to produce benzoic acid, a reaction of industrial significance. While the direct oxidation of this compound to benzoic acid can be challenging, related processes, such as the oxidation of acetophenone, provide insights into potential mechanisms. In such oxidations, byproducts like formic acid, benzaldehyde, and diphenylethanedione may be formed. google.com The mechanism for the oxidation of acetophenone to benzoic acid, which can be analogous for this compound, involves the formation of a sodium benzoate intermediate through reaction with an oxidizing agent like sodium hypochlorite in the presence of a base, followed by acidification to yield benzoic acid. doubtnut.comtruman.edu

It is important to note that under certain conditions, such as chlorination in aqueous alkali with low concentrations of hypochlorite, the reaction can yield products like 2-phenylglyceric acid. This is formed through the further oxidation of an intermediate, 1-phenyl-1,2-propanedione. researchgate.net

The chlorination of this compound in an alkaline aqueous solution has been a subject of detailed kinetic studies. This reaction does not proceed directly to cleavage but instead forms α-hydroxythis compound as the first identifiable intermediate. researchgate.netcdnsciencepub.com This intermediate then undergoes a slower oxidation to produce aromatic acids. researchgate.netcdnsciencepub.com The initial belief that the reaction involved the formation of α,α-dihalothis compound followed by hydrolysis and oxidative cleavage has been revised based on kinetic data. cdnsciencepub.com

The reaction course involves a rapid initial chlorination of this compound, which is then followed by a rapid hydrolysis that competes with a second chlorination. The resulting α-hydroxythis compound is then slowly oxidized. The products of this slower oxidation can include not only benzoic acid but also mandelic acid, atrolactic acid, and phenylglyceric acid. cdnsciencepub.com

By analyzing the kinetics of the initial chlorination step, the pKa value of this compound has been determined to be 17.56 ± 0.51. researchgate.netcdnsciencepub.com This method of determining the pKa of ketones through the analysis of their chlorination kinetics has been applied to a range of similar compounds. cdnsciencepub.com

The mechanism for the initial stages of the reaction can be summarized as follows:

Enolate Formation: this compound is deprotonated by hydroxide to form an enolate.

Chlorination: The enolate reacts with hypochlorite in a rapid step to form 2-chloro-1-phenyl-1-propanone (CPP).

Hydrolysis vs. Second Chlorination: The CPP can then either undergo rapid hydrolysis to form 2-hydroxy-1-phenyl-1-propanone (HPP) or a second chlorination.

The rate constant for the hydroxide-catalyzed hydrolysis of CPP has been measured and found to be rapid relative to the subsequent reactions of the hydroxythis compound intermediate. cdnsciencepub.com

This compound enolates are valuable intermediates in carbon-carbon bond-forming reactions, particularly in domino aldol reactions. These reactions, which involve a sequence of bond-forming events without the isolation of intermediates, can lead to the formation of complex cyclic structures in a highly stereoselective manner. nih.govnih.gov A one-pot transformation involving the reaction of ketones like this compound with aldehydes in the presence of metal halides can produce tetrahydro-2H-pyran-2,4-diols with high diastereoselectivity. nih.gov

The process begins with the deprotonation of this compound using a strong base, such as lithium diisopropylamide (LDA), to generate the enolate. This enolate is then reacted with a metal halide, and the resulting metal enolate is treated with an aldehyde. nih.gov The choice of metal has a significant effect on the yield of the domino aldol product.

| Metal Halide | Yield of Domino Product (%) |

|---|---|

| AlCl₃ | 44 |

| GaCl₃ | 17 |

| InCl₃ | 94 |

| TiCl₄ | 36 |

| ZrCl₄ | 60 |

| SnCl₄ | 13 |

The reaction is also sensitive to the nature of the aldehyde used. A variety of aromatic aldehydes can participate in this transformation. However, sterically hindered aldehydes, such as anthracene-9-carbaldehyde, can lead to a significant decrease in the yield of the domino product. nih.gov

Computational Chemistry in Mechanistic Elucidation

Molecular modeling techniques, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, have been employed to investigate the interactions of this compound derivatives with biological targets. These computational methods are instrumental in understanding structure-activity relationships and in the design of new, more potent molecules. simulations-plus.combg.ac.rs

For instance, molecular modeling studies have been conducted on this compound derivatives to explore their inhibitory activity against HIV-1 protease. simulations-plus.combg.ac.rs In these studies, a 3D-QSAR model was developed to correlate the molecular structure of chalcones, which are derivatives of this compound, with their anti-HIV-1 activity. researchgate.net Docking studies were also performed to understand the binding interactions of these compounds within the active site of the enzyme. simulations-plus.comresearchgate.net These computational approaches help to identify key structural features that enhance the inhibitory activity and to predict the binding modes of the inhibitors. simulations-plus.comresearchgate.net

In a study of tryptamine derivatives as potential multi-target directed ligands for Alzheimer's disease, a this compound derivative demonstrated effective binding to the acetylcholinesterase enzyme, as shown by molecular docking. The this compound moiety was found to move deep into the catalytic active site (CAS) of the enzyme, establishing a key hydrogen bond. mdpi.com

Density Functional Theory (DFT) and other quantum chemical methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are powerful tools for analyzing the structural and electronic properties of molecules like this compound. These methods can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. dergipark.org.trdntb.gov.uanih.gov

DFT calculations have been used to support the pharmacophoric features derived from 3D-QSAR models of this compound derivatives. simulations-plus.com For example, Molecular Electrostatic Potential (MEP) and Mulliken charge analysis using DFT can help to rationalize the observed structure-activity relationships. simulations-plus.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electron-donating and electron-accepting abilities of a molecule, respectively. dergipark.org.trnih.govyoutube.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov These calculations have been applied to this compound derivatives to understand their electronic properties and potential for charge transfer in chemical reactions. dergipark.org.tr

While direct comparative studies of DFT, MP2, and HF methods specifically on this compound are not extensively detailed in the provided context, the application of DFT in the analysis of its derivatives highlights the utility of these computational approaches in elucidating the fundamental electronic characteristics that govern the reactivity of this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables for the following sections:

Mechanistic Investigations of Propiophenone Reactions3.2.3. Homo Lumo Studies for Chemical Activity and Stability3.2.4. Natural Bond Orbital Nbo Analysis for Hyperconjugation3.2.5. Electrostatic Potential Esp Calculations

To fulfill the user's request, access to specific theoretical chemistry studies or computational research focused squarely on propiophenone would be required. Without such source material, any attempt to provide the requested detailed analysis would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Characterization and Analytical Methods for Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of propiophenone provides distinct signals that correspond to the different types of protons in the molecule. The spectrum is characterized by signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethyl group.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.28 and 7.95 ppm chemicalbook.com. The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the carbonyl and resonate at the lower end of this range (around 7.95 ppm), while the meta and para protons resonate at slightly higher fields chemicalbook.com.

The protons of the ethyl group give rise to two distinct signals. The methylene (-CH₂) protons, which are adjacent to the electron-withdrawing carbonyl group, appear as a quartet at approximately 2.98 ppm chemicalbook.com. The quartet splitting pattern is a result of spin-spin coupling with the three neighboring methyl protons. The methyl (-CH₃) protons appear as a triplet at around 1.22 ppm, with the triplet pattern arising from coupling with the two adjacent methylene protons chemicalbook.com.

Interactive Table: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho) | ~7.95 | Multiplet |

| Aromatic (meta, para) | ~7.28 - 7.68 | Multiplet |

| Methylene (-CH₂) | ~2.98 | Quartet |

Data sourced from a typical spectrum in CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The most downfield signal corresponds to the carbonyl carbon, which is highly deshielded and typically appears around 200 ppm. The aromatic carbons of the phenyl ring show several signals in the region of approximately 128 to 137 ppm. The ipso-carbon (the carbon attached to the carbonyl group) has a distinct chemical shift from the ortho, meta, and para carbons. The aliphatic carbons of the ethyl group appear at higher fields. The methylene (-CH₂) carbon, being adjacent to the carbonyl group, is more deshielded and appears around 31 ppm, while the terminal methyl (-CH₃) carbon resonates at the highest field, typically around 8 ppm.

Interactive Table: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~200.7 |

| Aromatic (C-ipso) | ~137.0 |

| Aromatic (C-para) | ~132.8 |

| Aromatic (C-ortho) | ~128.6 |

| Aromatic (C-meta) | ~128.0 |

| Methylene (-CH₂) | ~31.7 |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for this compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at an m/z of 134, corresponding to the molecular weight of the compound (C₉H₁₀O) massbank.eu. The most abundant peak in the spectrum, known as the base peak, occurs at an m/z of 105 chegg.comchegg.com. This peak results from the characteristic α-cleavage of the bond between the carbonyl group and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of the stable benzoyl cation ([C₆H₅CO]⁺) chegg.com.

Another significant fragment is observed at m/z 77, which corresponds to the phenyl cation ([C₆H₅]⁺), formed by the loss of a carbonyl group (CO) from the benzoyl cation. A smaller peak at m/z 51 is also typically present, resulting from the further fragmentation of the phenyl cation.

Interactive Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure |

|---|---|

| 134 | [C₆H₅COCH₂CH₃]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Base Peak) |

| 77 | [C₆H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic structure of molecules like this compound by measuring the absorption of UV or visible light. shu.ac.uk The absorption of this radiation promotes valence electrons from their ground state to a higher energy, or excited, state. pharmatutor.org In organic molecules, these absorptions are typically broad bands rather than sharp lines due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk

This compound, as an aromatic ketone, possesses a molecular structure with two primary chromophores: the carbonyl group (C=O) and the benzene ring. nih.gov These functional groups contain π electrons and, in the case of the carbonyl oxygen, non-bonding (n) electrons, which are responsible for the compound's characteristic UV absorption profile. shu.ac.uktanta.edu.eg The main electronic transitions observed for this compound are the π → π* and n → π* transitions. pharmatutor.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are characteristic of unsaturated systems like the benzene ring and the carbonyl group. shu.ac.uk These transitions are typically high-energy and result in strong absorption bands (high molar absorptivity). shu.ac.uk For this compound, the intense absorption band observed around 250 nm is attributed to the π → π* transition of the conjugated system formed by the benzene ring and the carbonyl group. drugfuture.comstudyraid.com

n → π Transitions:* This type of transition involves promoting a non-bonding electron from the oxygen atom of the carbonyl group to a π* anti-bonding orbital. pharmatutor.orguzh.ch These transitions require less energy than π → π* transitions and therefore occur at longer wavelengths. pharmatutor.orguzh.ch However, n → π* transitions are "forbidden" by symmetry rules, resulting in bands of significantly lower intensity (low molar absorptivity). pharmatutor.org In this compound, the weak absorption band observed at longer wavelengths, around 323 nm, is characteristic of an n → π* transition of the carbonyl group. drugfuture.com

The UV absorption maxima for this compound are solvent-dependent. The data below is for this compound dissolved in hexane. drugfuture.com

Table 1: UV-Vis Absorption Data for this compound in Hexane

| Absorption Maximum (λmax) | Electronic Transition Type | Associated Chromophore |

|---|---|---|

| 250 nm | π → π* | Benzene Ring / Carbonyl |

| 280 nm | π → π* | Benzene Ring (fine structure) |

| 323 nm | n → π* | Carbonyl Group |

Data sourced from drugfuture.com

Electrochemical Studies of this compound and Its Complexes

Electrochemical methods are employed to investigate the redox properties of molecules, providing insights into their electron transfer capabilities and reaction mechanisms. For compounds like this compound, these studies typically focus on the reduction of the carbonyl group and potential oxidation of the aromatic system under specific conditions.

Cyclic voltammetry (CV) is a versatile and widely used electrochemical technique for studying the redox behavior of chemical compounds. mdpi.comaalto.fi The method involves applying a linearly cycling potential to an electrode immersed in a solution of the analyte and measuring the resulting current. aalto.fi The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the oxidation and reduction potentials of the analyte and the reversibility of the electron transfer processes. mdpi.com

In the context of this compound, CV can be used to study the reduction of its ketone functional group. Aromatic ketones typically undergo a one-electron reduction to form a radical anion in aprotic solvents. This process can be reversible or quasi-reversible depending on the stability of the radical anion formed. The voltammogram for such a process would show a cathodic peak (reduction) on the forward scan and an anodic peak (oxidation of the generated species) on the reverse scan.

The key parameters obtained from a cyclic voltammogram include:

Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed.

Cathodic Peak Potential (Epc): The potential at which the maximum reduction current is observed.

Anodic Peak Current (Ipa): The maximum current measured during the oxidation process.

Cathodic Peak Current (Ipc): The maximum current measured during the reduction process.

For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is theoretically 59 mV at 25 °C, and the ratio of peak currents (Ipa/Ipc) is equal to one. Deviations from these values suggest quasi-reversible or irreversible behavior, often due to coupled chemical reactions or slow electron transfer kinetics. While specific experimental data for this compound is not detailed in the provided search results, the table below illustrates typical parameters measured in a CV experiment for an aromatic ketone.

Table 2: Representative Cyclic Voltammetry Parameters for Aromatic Ketone Reduction

| Parameter | Symbol | Typical Description |

|---|---|---|

| Cathodic Peak Potential | Epc | Potential for the reduction of the C=O group. |

| Anodic Peak Potential | Epa | Potential for the oxidation of the generated radical anion. |

| Peak Potential Separation | ΔEp | Indicates the reversibility of the electron transfer. |

| Peak Current Ratio | Ipa / Ipc | Also indicates reversibility and stability of the reduced species. |

Cyclic voltammetry is also a powerful tool for determining key kinetic variables that describe the dynamics of an electrochemical reaction. biologic.netresearchgate.net By analyzing the effect of the potential scan rate on the cyclic voltammogram, one can extract parameters such as the diffusion coefficient (D) and the charge transfer coefficient (α). biologic.net

Diffusion Coefficient (D): The diffusion coefficient is a measure of the rate at which the electroactive species (this compound) moves from the bulk solution to the electrode surface via diffusion. thermopedia.com For a reversible or irreversible process, the peak current (Ip) is proportional to the square root of the scan rate (ν¹/²). The diffusion coefficient can be calculated using the Randles-Sevcik equation (for reversible systems) or a modified version for irreversible systems. The slope of a plot of Ip versus ν¹/² is used to determine D. biologic.net The dimension of D is typically cm²/s. thermopedia.com

Charge Transfer Coefficient (α): The charge transfer coefficient signifies the fraction of the applied potential that facilitates the electrochemical reaction by lowering the activation energy barrier. wikipedia.org It is a measure of the symmetry of the energy barrier between the reactant and the product. reddit.com For an irreversible process, the peak potential (Ep) shifts with the scan rate. The value of α can be determined from the slope of a plot of Ep versus the logarithm of the scan rate (log ν). taylorandfrancis.comrasayanjournal.co.in The charge transfer coefficient is a dimensionless quantity, typically with a value between 0 and 1. wikipedia.org

Table 3: Methods for Determining Kinetic Variables from Cyclic Voltammetry

| Kinetic Variable | Symbol | Method of Determination | Relationship Studied |

|---|---|---|---|

| Diffusion Coefficient | D | Randles-Sevcik Analysis | Peak Current (Ip) vs. (Scan Rate)¹/² |

| Charge Transfer Coefficient | α | Tafel Analysis | Peak Potential (Ep) vs. log(Scan Rate) |

These methods provide a framework for the detailed kinetic analysis of the electrochemical reduction of this compound.

Research Applications of this compound and Its Derivatives

This compound, an aromatic ketone, and its various derivatives have demonstrated significant potential in diverse research areas, particularly within medicinal chemistry and pharmaceutical development. Their versatile chemical structure allows for the synthesis of a wide range of compounds with promising biological activities.

Medicinal Chemistry and Pharmaceutical Research

This compound and its derivatives are actively investigated for their therapeutic potential, serving as key intermediates and lead compounds in the discovery and development of novel pharmaceutical agents.

This compound as a Precursor for Active Pharmaceutical Ingredients (APIs)

This compound serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). It is utilized in the preparation of compounds with diverse pharmacological properties. For instance, this compound is an intermediate in the synthesis of phenmetrazine, an appetite suppressant. wikipedia.org It is also used in the synthesis of ephedrine (B3423809) and related compounds. this compound derivatives are explored as precursors for pharmaceutical agents and other bioactive compounds, with their carbonyl group facilitating nucleophilic addition reactions essential for synthesizing complex molecules for medicinal chemistry.

Development of Novel Therapeutic Agents from this compound Derivatives

Research efforts are focused on synthesizing novel therapeutic agents by modifying the this compound structure. These derivatives are being explored for a range of biological activities, including analgesic, anti-inflammatory, and neuromodulatory effects. ontosight.ai Specific this compound derivatives, such as 3-(m-chlorophenyl)-2,2-dimethyl-3-hydroxythis compound, have shown potential due to their anti-inflammatory, antimicrobial, and antioxidant effects, making them candidates for new drug development. ontosight.ai

Antihyperglycemic and Lipid-Lowering Properties of this compound Derivatives

This compound derivatives have been investigated for their potential in treating metabolic disorders like diabetes and dyslipidemia. A series of this compound derivatives were synthesized and evaluated for their antihyperglycemic activities in various diabetic animal models, including sucrose (B13894) loaded model (SLM), sucrose challenged streptozotocin (B1681764) (STZ-S) induced diabetic rats, and C57BL/KsJ db/db diabetic mice. nih.govmiddlebury.edu Compounds 15 and 16 from one study emerged as potent antihyperglycemics and lipid-lowering agents, demonstrating the ability to reduce body weight and food intake in db/db mice. nih.govmiddlebury.edu The potential mechanism of action for these derivatives was explored through in vitro models, with some compounds showing efficient inhibition of protein tyrosine phosphatase 1B (PTP-1B). nih.govmiddlebury.edu

Further research on beta-alkylaminothis compound derivatives has also indicated hypolipidemic activity by lowering serum cholesterol and triglyceride levels in rodents. nih.gov One derivative, beta-pyrrolidino-(4'-methyl)-propiophenone, demonstrated significant activity in lowering serum lipid levels and tissue lipid levels in hyperlipidemic mice and rats, showing comparable or higher activity than lovastatin (B1675250) or clofibrate (B1669205) in some cases. nih.gov This compound also moderately inhibited the activities of hepatic acetyl CoA synthetase, phosphatidylate phosphohydrolase, and hepatic lipoprotein lipase. nih.gov

Here is a summary of findings on the antihyperglycemic and hypolipidemic activities of some this compound derivatives:

| Compound Type | Animal Model | Key Findings | Potential Mechanism | Reference |

| This compound Derivatives (15, 16) | STZ-S rats, db/db mice | Potent antihyperglycemic and lipid-lowering effects; reduced body weight/food intake | Efficient PTP-1B inhibition observed for some compounds | nih.govmiddlebury.edu |

| Beta-alkylaminopropiophenones | Rodents (mice, rats) | Lowered serum cholesterol and triglyceride levels | Moderate inhibition of key hepatic enzymes | nih.gov |

| Beta-pyrrolidino-(4'-methyl)-propiophenone | Hyperlipidemic mice and rats | Reduced serum and tissue lipid levels; comparable/higher activity than lovastatin/clofibrate | Moderate inhibition of hepatic acetyl CoA synthetase, phosphatidylate phosphohydrolase, hepatic lipoprotein lipase | nih.gov |

Potential as Central Nervous System (CNS) Agents

This compound derivatives are being explored for their potential effects on the central nervous system. Some derivatives have shown potential as CNS agents, including possible antidepressant and anxiolytic properties. ontosight.aiontosight.ai These effects could be related to their interactions with neurotransmitter systems in the brain. ontosight.ai For example, 3'-fluoro-4'-methoxy-2-phenyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride has shown affinity for certain neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in mood regulation and cognition. ontosight.ai

Several known CNS active compounds are structurally related to this compound, including cathinone (B1664624), methcathinone, bupropion, and diethylpropion. Cathinone is a naturally occurring stimulant found in the khat plant and is chemically similar to amphetamines. nih.govwikipedia.org Methcathinone is a synthetic stimulant structurally similar to cathinone and methamphetamine. nih.govwikidoc.org Bupropion is an atypical antidepressant that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). nih.govwikipedia.org Diethylpropion is a sympathomimetic amine used as an appetite suppressant, which stimulates the release and inhibits the uptake of norepinephrine (B1679862) and dopamine. nih.govmims.com

Antimicrobial and Antioxidant Activities of this compound Derivatives

Research indicates that this compound derivatives can exhibit antimicrobial and antioxidant properties. ontosight.aiontosight.aisolubilityofthings.com These activities suggest their potential use in combating infections and oxidative stress. Studies have shown that some this compound derivatives, such as 3-(m-chlorophenyl)-2,2-dimethyl-3-hydroxythis compound, possess antimicrobial and antioxidant effects. ontosight.ai Another derivative, this compound chlorhydrate, has demonstrated antimicrobial properties and is used in local anesthesia in ophthalmology. this compound itself has also been indicated to exhibit antimicrobial properties. solubilityofthings.com

While the search results did not provide specific data tables detailing the antimicrobial and antioxidant activities of this compound derivatives, the consistent mention of these properties across multiple sources highlights active research in this area.

Research into Neurotransmitter System Interactions

The potential of this compound derivatives as CNS agents is closely linked to their interactions with neurotransmitter systems. Studies have indicated that some this compound derivatives may exhibit antidepressant and anxiolytic effects due to their interaction with neurotransmitter systems in the brain. ontosight.ai For instance, 3'-fluoro-4'-methoxy-2-phenyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride has shown affinity for serotonin and dopamine receptors. ontosight.ai Diethylpropion, a this compound-related compound, is known to stimulate the release and inhibit the reuptake of norepinephrine and dopamine. nih.govmims.com Cathinone is also known to stimulate the release of dopamine and inhibit the reuptake of epinephrine, norepinephrine, and serotonin in the central nervous system. wikipedia.org

These findings suggest that modifications to the this compound structure can lead to compounds that modulate the activity of key neurotransmitters, offering avenues for the development of agents targeting neurological and psychiatric disorders.

Research Applications of Propiophenone and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

Role in Asymmetric Synthesis for Enantiomerically Pure Products

Asymmetric synthesis, also known as enantioselective synthesis, is a crucial area of research focused on producing enantiomerically pure compounds. ub.edutsijournals.com Enantiomerically pure compounds are particularly important in the pharmaceutical industry due to the differing biological activities of enantiomers. ub.edu Propiophenone-based ketones have been utilized in investigations exploring the α-alkylation of ketones using chiral auxiliaries to achieve high enantiomeric purity in the resulting products. ucc.ie For instance, studies have reported the synthesis of this compound-based hydrazones as part of research into asymmetric synthesis. ucc.ie The mechanism involves the attack of the nitrogen lone pair of a hydrazine (B178648) chiral auxiliary on the electrophilic carbon of the ketone. ucc.ie

Advanced Materials Science and Polymer Chemistry

This compound and its derivatives find applications in the development of advanced materials, including UV-absorbing compounds and liquid crystals. ucc.iebloomtechz.com

This compound in the Formulation of UV-Absorbing Compounds

This compound is employed in the formulation of UV-absorbing compounds. solubilityofthings.com These compounds are essential in products designed to protect against harmful UV radiation. solubilityofthings.com 4'-Methylthis compound (B145568), a derivative of this compound, has also been noted for its UV-absorbing properties, making it suitable for use in materials science applications. bloomtechz.com

Exploration of this compound Derivatives in Liquid Crystals

Research has explored the use of this compound derivatives in liquid crystals. cdnsciencepub.comgoogle.com Studies have investigated the photochemistry of this compound derivatives, such as β-phenyl-4-methoxythis compound, in different liquid crystalline phases, including nematic and smectic B phases. cdnsciencepub.com These investigations utilize techniques like nanosecond laser flash photolysis to study the behavior of these compounds in ordered media. cdnsciencepub.com The solubility limits of these derivatives in smectic phases have been determined using techniques such as 1H NMR spectroscopy. cdnsciencepub.com

Applications in Advanced Materials

This compound derivatives are explored for their potential in advanced materials due to their unique properties. ontosight.ai Research in advanced materials chemistry focuses on the design, synthesis, and applications of functional materials, where organic compounds like this compound derivatives can play a role as building blocks or components. uoc.gr

Agrochemical Research

This compound is a significant intermediate in the agrochemical industry. cymitquimica.comdataintelo.com

This compound as an Intermediate in Agrochemical Production

This compound is utilized as an intermediate in the production of various agrochemicals, including insecticides and herbicides. cymitquimica.comdataintelo.comontosight.ai The growing demand for effective agricultural solutions to improve crop yields and manage pests drives the need for intermediates like this compound in this sector. dataintelo.com For example, 3-tert-butyl-4-methoxythis compound, a this compound derivative, is a synthetic intermediate used in the production of agrochemicals. ontosight.ai Its synthesis typically involves reactions starting from 4-methoxybenzaldehyde. ontosight.ai Additionally, research has assessed the phytotoxic properties of this compound and its derivatives, suggesting potential applications in herbicide development due to their ability to inhibit germination and radicle growth in plants like Lactuca sativa (lettuce).

Phytotoxic Properties for Herbicide Development

Research has explored the phytotoxic properties of this compound and its derivatives, suggesting their potential utility in the development of new herbicides mdpi.com. Studies have shown that these compounds can inhibit the germination and radicle growth of certain plants, such as Lactuca sativa (lettuce) mdpi.com. The efficacy of this compound derivatives can be influenced by structural modifications, including the position and number of methyl groups mdpi.comnih.gov. For instance, 2',4'-dimethylacetophenone (B1329390) has been identified as a more phytotoxic compound compared to this compound and 4'-methylacetophenone (B140295) in studies involving L. sativa and Allium cepa (onion) mdpi.comnih.govresearchgate.net.